Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
Description
Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2832167-37-8) is a spirocyclic compound featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group. This molecule combines a six-membered oxa (oxygen-containing) ring and a five-membered aza (nitrogen-containing) ring, fused at a single spiro carbon atom. The 3-oxo group on the azaspiro ring enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in drug discovery for constructing chiral, densely substituted heterocycles .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-13(8-10(14)15)4-6-17-7-5-13/h4-9H2,1-3H3 |
InChI Key |
ABXSWECNDZAOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Starting Material: 1,4-dioxaspiro[4.5]decane-8-one
- Reagents: p-methylsulfonylmethylisocyanide and potassium tert-butoxide
- Solvent: Mixed solution of ethylene glycol dimethyl ether and ethanol
- Reaction Conditions: Temperature maintained between 0-20 °C
- Outcome: Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile
Step 2: Alkylation to Produce 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Reagents: 1-bromo-2-chloroethane, lithium diisopropylamide (LDA)
- Solvent: Toluene
- Reaction Conditions: 0-20 °C, reaction time approximately 12.5-13 hours
- Outcome: Alkylation at the nitrile position to introduce the 2-chloroethyl substituent
Step 3: Hydrogenation and Cyclization to Form tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylic acid ester
- Reagents: Raney nickel catalyst, hydrogen gas, tert-butyl dicarbonyl anhydride
- Solvent: Methanol
- Reaction Conditions: 50 °C, 50 psi hydrogen pressure, reaction time 4-6 hours
- Procedure: Hydrogenation reduces the nitrile to an amine, followed by intramolecular cyclization and reaction with tert-butyl dicarbonyl anhydride to form the spirocyclic ester
- Yield: Approximately 80% pure product after purification
Step 4: Deprotection to Yield tert-butyl 8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate
- Reagents: Pyridinium p-toluenesulfonate (PPTS)
- Solvent: Mixed solution of acetone and water (or tetrahydrofuran and water in smaller scale)
- Reaction Conditions: Heated to 70 °C, reaction time 15 hours
- Outcome: Deprotection of the intermediate to yield the target compound
- Yield: Between 54.8% and 68.16% depending on scale and solvent system
Summary of Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | p-methylsulfonylmethylisocyanide, KOtBu | Ethylene glycol dimethyl ether + ethanol | 0-20 | - | Not specified |
| 2 | Alkylation | 1-bromo-2-chloroethane, LDA | Toluene | 0-20 | ~13 | Not specified |
| 3 | Hydrogenation & cyclization | Raney Ni, H2 (50 psi), tert-butyl dicarbonyl anhydride | Methanol | 50 | 4-6 | ~80 |
| 4 | Deprotection | Pyridinium p-toluenesulfonate | Acetone + water (or THF + water) | 70 | 15 | 54.8-68.16 |
Analytical and Spectroscopic Data
The final product tert-butyl 8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate is characterized by:
- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Multiplets at 3.46–3.17 ppm (4H), 2.34–2.25 ppm (4H), broad triplet at 1.79 ppm (6H, J = 7.2 Hz), singlet at 1.40 ppm (9H, tert-butyl group).
- Purity: Achieved via silica gel column chromatography and recrystallization.
- Physical State: White solid with high purity suitable for further synthetic applications.
Comparative Notes on Other Methods
While the above four-step method is the most detailed and scalable, other literature sources suggest variations in the synthesis of related spirocyclic compounds, often focusing on modifications of the spirocyclic core or functional group transformations. However, these methods generally lack the comprehensive process optimization and industrial applicability demonstrated in the patented four-step synthesis.
Research Findings and Applications
The compound serves as a crucial scaffold in medicinal chemistry, notably as a building block for inhibitors targeting enzymes such as fatty acid amide hydrolase (FAAH) and tumor necrosis factor-alpha converting enzyme (TACE). The spirocyclic structure provides rigidity and unique three-dimensionality, enhancing binding specificity in drug design.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, hydroxyl derivatives, and oxo derivatives. These products can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites and receptor binding pockets, influencing biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzymatic activities and cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences
*Molecular weight inferred from analogs.
Key Observations :
- Position of Functional Groups : The 3-oxo group in the target compound distinguishes it from analogs like the 1-oxo or 8-oxo derivatives. This positional variation influences reactivity and downstream applications .
- Ring Size and Heteroatoms: The 8-oxa-2-azaspiro[4.5]decane system contrasts with diaza (e.g., 2,7-diaza) or smaller spiro rings (e.g., spiro[3.5]nonane), altering steric and electronic properties .
Physical and Chemical Properties
- Target Compound : Predicted density ~1.15 g/cm³ (similar to tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate) .
- Solubility : Boc-protected spirocycles are generally soluble in dichloromethane, THF, and ethyl acetate but insoluble in water .
- Thermal Stability: The 3-oxo group may reduce thermal stability compared to cyano or hydroxyl derivatives due to keto-enol tautomerism .
Biological Activity
Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate, also known by its CAS number 203662-19-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H21NO4, with a molecular weight of approximately 255.31 g/mol. The compound features a spirocyclic structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| Boiling Point | 399.6 ± 42.0 °C |
| Density | 1.16 ± 0.1 g/cm³ |
| pKa | -0.80 ± 0.20 |
Mechanisms of Biological Activity
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription in bacteria .
- Antimicrobial Activity : Some studies suggest that related spiro compounds possess significant antibacterial properties against various pathogens, potentially making them candidates for antibiotic development .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential applications of this compound.
- Antibacterial Studies : A study highlighted that certain derivatives of spiro compounds exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. These findings suggest that tert-butyl 3-oxo-8-oxa derivatives may also possess similar antibacterial properties .
- Toxicity Assessment : Toxicological evaluations have shown that some spiro compounds can cause skin and eye irritation at certain concentrations, indicating the need for careful handling and further investigation into their safety profiles .
- Potential for Drug Development : The unique structural features of tert-butyl 3-oxo-8-oxa derivatives make them promising candidates for drug development targeting bacterial infections or other diseases caused by pathogenic microorganisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
